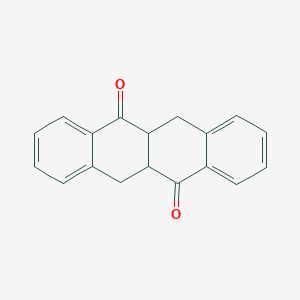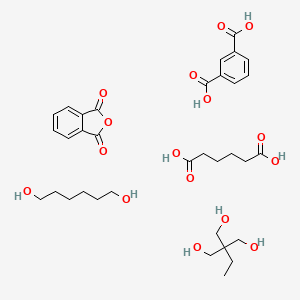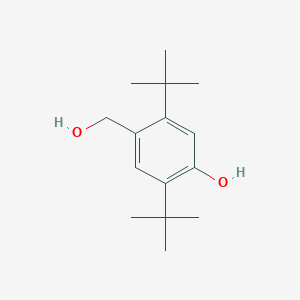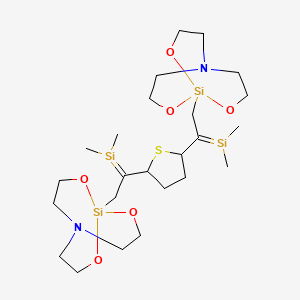
1,1'-(2,5-Thiophenediylbis(dimethylsilylene))silatrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane: is a complex organosilicon compound with the molecular formula C24H46N2O6SSi4 and a molecular weight of 603.04 g/mol . This compound is part of the silatrane family, which is known for its unique structural properties and diverse applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane typically involves the reaction of thiophene derivatives with dimethylsilylene groups under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the silicon centers.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized silatranes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound has shown potential in biological and medical research due to its ability to interact with biological molecules. It has been studied for its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include coordination with metal ions and interaction with biological macromolecules .
Comparación Con Compuestos Similares
Silatrane: A general class of compounds with a similar core structure but different substituents.
1,1’-(2,5-Thiophenediylbis(trimethylsilylene))silatrane: A closely related compound with trimethylsilylene groups instead of dimethylsilylene.
Uniqueness: 1,1’-(2,5-Thiophenediylbis(dimethylsilylene))silatrane is unique due to its specific substituents, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
72517-67-0 |
|---|---|
Fórmula molecular |
C24H46N2O6SSi4 |
Peso molecular |
603.0 g/mol |
Nombre IUPAC |
[1-[5-[1-dimethylsilylidene-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]thiolan-2-yl]-2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethylidene]-dimethylsilane |
InChI |
InChI=1S/C24H46N2O6SSi4/c1-34(2)23(19-36-27-13-7-25(8-14-28-36)9-15-29-36)21-5-6-22(33-21)24(35(3)4)20-37-30-16-10-26(11-17-31-37)12-18-32-37/h21-22H,5-20H2,1-4H3 |
Clave InChI |
GEYRXQKYFANIPK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](=C(C[Si]12OCCN(CCO1)CCO2)C3CCC(S3)C(=[Si](C)C)C[Si]45OCCN(CCO4)CCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


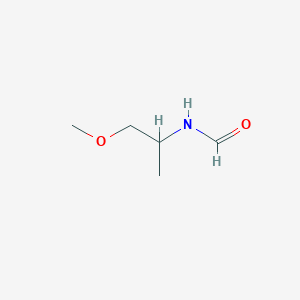
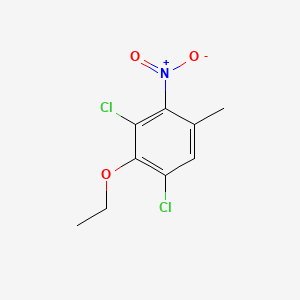


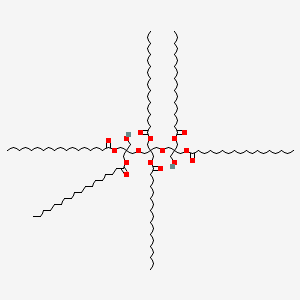

![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

